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Compound of Interest

Compound Name: Azido-PEG6-amine

Cat. No.: B1666435

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of
bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide group
and a primary amine, connected by a flexible hexaethylene glycol (PEG) spacer, allows for the
covalent linkage of diverse molecular entities. This guide provides a comprehensive overview
of the molecular and chemical properties of Azido-PEG6-amine, alongside detailed
experimental protocols for its application in common bioconjugation techniques.

Core Properties and Specifications

The utility of Azido-PEG6-amine as a molecular linker is defined by its chemical and physical
properties. A summary of these quantitative data is presented below for clear reference.
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Property Value Reference
Molecular Weight 350.41 g/mol [1112113114]
Exact Mass 350.2165 g/mol [5]
Chemical Formula C14H30N406 [11[4]5][6]
Purity Typically >95% [51[7]
Appearance Colc.)rless to light yellow liquid o

or oil
Storage Conditions Store at -20°C or lower [1]

Soluble in water, aqueous
N buffers, DMSO, DMF,
Solubility [8]
chloroform, and methylene

chloride

Functional Roles and Applications

Azido-PEG6-amine serves as a versatile tool in the molecular sciences, primarily enabling the
linkage of two different molecules. The terminal amine can react with carboxylic acids,
activated esters (such as NHS esters), or aldehydes and ketones. The azide group is available
for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This dual
functionality makes it a valuable component in the synthesis of:

e Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for
targeted cancer therapy.[2][4]

o PROteolysis TArgeting Chimeras (PROTACSs): Which bring a target protein and an E3
ubiquitin ligase into proximity to induce degradation of the target protein.[2][4]

» Bioconjugation: For attaching molecules to proteins, peptides, nucleic acids, or surfaces for a
variety of research and diagnostic applications.

The diagram below illustrates the logical relationship of Azido-PEG6-amine as a bifunctional
linker.
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Experimental Protocols

The azide and amine groups of Azido-PEG6-amine allow for two primary types of conjugation
reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

This "click" reaction involves the formation of a stable triazole linkage between an azide (from
Azido-PEG6-amine) and a terminal alkyne. The reaction is catalyzed by copper(l).
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Materials:

Azido-PEG6-amine

o Alkyne-functionalized molecule

o Copper(ll) sulfate (CuSOa)

e Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

» Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

e Anhydrous DMSO or DMF

Protocol:

e Preparation of Stock Solutions:

o Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.

o Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible
solvent.

o Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be
made fresh.

o Prepare a 20 mM stock solution of CuSOa in water.

o Prepare a 100 mM stock solution of THPTA in water.

e Reaction Setup:

o In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

o Add the Azido-PEG6-amine stock solution to the reaction mixture. A molar excess (e.g.,
5-20 fold) of the linker is often used.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1666435?utm_src=pdf-body
https://www.benchchem.com/product/b1666435?utm_src=pdf-body
https://www.benchchem.com/product/b1666435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Add the THPTA stock solution to the reaction mixture.
o Add the CuSOa stock solution.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

e Incubation:

o Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be
performed at 4°C for overnight incubation.

o Purification:

o Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by
size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic
techniques.

The following diagram outlines the experimental workflow for a typical CUAAC reaction.

Prepare Stock Solutions Combine Reactants Initiate Reaction
(Azido-PEG6-amine, Alkyne, CuSOs, Ascorbate, Ligand) J > \ (Alkyne-molecule, Azido-PEG6-amine, Ligand, CuSOs) (Add Sodium Ascorbate)

Click to download full resolution via product page

CuAAC Experimental Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,
DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the
reaction to proceed without a catalyst, making it ideal for applications in living systems where
copper toxicity is a concern.

Materials:
e Azido-PEG6-amine

e Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized protein)
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» Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
e Anhydrous DMSO or DMF
Protocol:
o Preparation of Stock Solutions:
o Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.

o Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired
concentration (e.g., 1-5 mg/mL).

e Reaction Setup:

o Add the Azido-PEG6-amine stock solution to the solution of the cyclooctyne-
functionalized molecule. A molar excess (e.g., 5-20 fold) of the linker is typically used. The
final concentration of the organic solvent should be kept low (e.g., <10%) to avoid
denaturation of proteins.

¢ Incubation:

o Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For more
sensitive molecules, the reaction can be performed at 4°C for overnight incubation.

e Purification:

o Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another
suitable method to remove unreacted linker.

The following diagram illustrates the signaling pathway concept for a SPAAC reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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